molecular formula C10H10N2O2 B13098421 1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Cat. No.: B13098421
M. Wt: 190.20 g/mol
InChI Key: SMOGVJQUZICPPV-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often employed to prepare pyrrolo[2,3-b]pyridine derivatives .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of catalysts, solvents, and specific reaction conditions to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration at the 3-position can yield nitro derivatives, while bromination can produce bromo derivatives .

Scientific Research Applications

1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is unique due to its specific substitution pattern and the presence of the isopropyl group, which can influence its biological activity and chemical reactivity. This compound’s ability to inhibit fibroblast growth factor receptors sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1-propan-2-ylpyrrolo[2,3-b]pyridine-2,3-dione

InChI

InChI=1S/C10H10N2O2/c1-6(2)12-9-7(4-3-5-11-9)8(13)10(12)14/h3-6H,1-2H3

InChI Key

SMOGVJQUZICPPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=CC=N2)C(=O)C1=O

Origin of Product

United States

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